N-(3-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
The compound N-(3-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide features a pyrimido[5,4-b]indol core, a bicyclic heteroaromatic system fused with pyrimidine and indole moieties. Key structural attributes include:
- Position 3: A 4-methoxyphenylmethyl substituent.
- Position 5: An acetamide group linked to a 3-methoxyphenyl ring.
- Position 8: A methyl group.
- Position 4: A ketone (oxo) group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-18-7-12-24-23(13-18)26-27(32(24)16-25(33)30-20-5-4-6-22(14-20)36-3)28(34)31(17-29-26)15-19-8-10-21(35-2)11-9-19/h4-14,17H,15-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWIVYADSBXZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimido[5,4-b]indole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the methoxyphenyl groups: This step involves the use of methoxyphenyl derivatives in a substitution reaction, often facilitated by a catalyst.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Methoxy groups can be substituted using halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving abnormal cell proliferation.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidoindol-Based Analogs
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Core : Pyrimido[5,4-b]indol.
- Key Differences :
- Position 2 : Sulfanyl (S-) linkage instead of a methyl group.
- Acetamide Substituent : N-(4-ethylphenyl) vs. N-(3-methoxyphenyl).
- Implications :
- The sulfanyl group may enhance metabolic stability but reduce solubility compared to the methyl group.
- The ethylphenyl substituent introduces bulkier hydrophobic interactions.
N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide ()
- Core : Pyrimido[5,4-b]indol.
- Key Differences :
- Position 3 : A 3-methyl-1,2,4-oxadiazol-5-ylmethyl group replaces the 4-methoxyphenylmethyl.
- The methyl group on oxadiazole may improve membrane permeability.
Heterocyclic Acetamide Derivatives with Distinct Cores
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
- Core : 1,3,4-Oxadiazole.
- Key Features :
- Sulfanyl-linked 1,3,4-oxadiazole core with indol-3-ylmethyl and acetamide groups.
- Biological Activity : Demonstrated enzyme inhibition, suggesting acetamide-linked heterocycles as viable pharmacophores.
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide ()
- Core : Indazole.
- Key Features :
- Ethoxyphenyl and morpholine-carbonyl substituents.
- Implications : The morpholine group enhances solubility, while the indazole core provides rigidity for target binding.
Structural and Functional Analysis Table
Research Implications
- Structural Optimization : The 4-methoxyphenylmethyl group in the target compound may enhance π-π stacking compared to sulfanyl or oxadiazole analogs.
- Activity Prediction : Analogous compounds with enzyme inhibition (e.g., ) suggest the target may exhibit similar bioactivity, warranting further assays.
- Synthetic Pathways : Methods from (e.g., coupling reactions, protecting group strategies) could guide the synthesis of the target compound.
Biological Activity
N-(3-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound belonging to the class of indole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Indole derivatives are known for their ability to bind to multiple receptors, influencing pathways involved in cell signaling and proliferation. The mechanism of action may involve:
- Receptor Binding : High-affinity interactions with serotonin receptors and other neurotransmitter systems.
- Anti-Proliferative Effects : Inhibition of growth in various cancer cell lines.
- Antimicrobial Activity : Potential effects against bacterial and fungal pathogens.
1. Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Disruption of the cell cycle leading to inhibited proliferation.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The proposed mechanisms include:
- Cell Membrane Disruption : Compromising the integrity of microbial membranes.
- Inhibition of Biofilm Formation : Preventing the establishment of biofilms which are resistant to conventional treatments.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis | |
| Antimicrobial | Disrupts cell membranes | |
| Neurotransmitter Modulation | Binds serotonin receptors |
Case Study 1: Anti-Cancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-cancer effects of this compound on HepG2 liver cancer cells. The study reported an IC50 value indicating significant cytotoxicity at low concentrations (IC50 = 15 µM), suggesting strong potential for therapeutic use in hepatocellular carcinoma treatment.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL, demonstrating promising antibacterial activity suitable for further development into therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
